2-Fluoro-4-(trifluoromethyl)benzonitrile

physicochemical properties purification process chemistry

2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0) is a fluorinated aromatic nitrile, identified by the molecular formula C₈H₃F₄N and a molecular weight of 189.11 g/mol. This compound serves as a specialized intermediate in organic synthesis, primarily for the pharmaceutical and agrochemical industries.

Molecular Formula C8H3F4N
Molecular Weight 189.11 g/mol
CAS No. 146070-34-0
Cat. No. B130348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethyl)benzonitrile
CAS146070-34-0
Molecular FormulaC8H3F4N
Molecular Weight189.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)F)C#N
InChIInChI=1S/C8H3F4N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H
InChIKeyJLTYVTXTSOYXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0): Key Intermediate Properties and Procurement Overview


2-Fluoro-4-(trifluoromethyl)benzonitrile (CAS 146070-34-0) is a fluorinated aromatic nitrile, identified by the molecular formula C₈H₃F₄N and a molecular weight of 189.11 g/mol [1]. This compound serves as a specialized intermediate in organic synthesis, primarily for the pharmaceutical and agrochemical industries [2]. Its defining structural features include a benzonitrile core substituted with a single fluorine atom at the 2-position (ortho to the nitrile) and a trifluoromethyl (-CF₃) group at the 4-position (para). The compound is typically procured as a clear, colorless liquid with a purity specification of ≥97.5% (by GC) and a density of 1.358 g/mL at 25°C .

Why Generic Substitution Fails: Differentiating 2-Fluoro-4-(trifluoromethyl)benzonitrile from In-Class Analogs


While several benzonitrile derivatives share a similar core, the precise substitution pattern on 2-Fluoro-4-(trifluoromethyl)benzonitrile creates a unique profile of physicochemical and reactivity traits that cannot be replicated by its closest analogs. Simple substitution, such as using the unsubstituted 4-(trifluoromethyl)benzonitrile or a regioisomer like 2-fluoro-5-(trifluoromethyl)benzonitrile, leads to significant changes in key properties including boiling point, density, and ultimately, downstream reaction performance . This compound's specific ortho-fluoro, para-trifluoromethyl arrangement imparts a distinct electronic environment that governs its behavior in nucleophilic aromatic substitutions and influences the metabolic stability of derived pharmaceutical candidates, making generic replacement a high-risk proposition for maintaining synthetic yield and target product profile . The following evidence quantifies these critical points of differentiation.

Quantitative Evidence Guide: Comparative Data for 2-Fluoro-4-(trifluoromethyl)benzonitrile


Boiling Point Differentiation from 4-(Trifluoromethyl)benzonitrile

2-Fluoro-4-(trifluoromethyl)benzonitrile exhibits a significantly higher atmospheric boiling point of 178-180°C compared to 183.2°C at 760 mmHg for the non-fluorinated analog 4-(trifluoromethyl)benzonitrile . This difference is critical for purification by distillation.

physicochemical properties purification process chemistry

Density Comparison for Formulation and Handling

The density of 2-Fluoro-4-(trifluoromethyl)benzonitrile at 20°C is 1.35 g/cm³, which is higher than the density of the non-fluorinated analog 4-(trifluoromethyl)benzonitrile (1.278 g/cm³) . This property is relevant for mixing, layering, and separation processes.

formulation material properties process safety

Regioisomer Impact on Boiling Point: Comparison with 2-Fluoro-5-(trifluoromethyl)benzonitrile

A direct comparison with its regioisomer, 2-fluoro-5-(trifluoromethyl)benzonitrile, reveals a stark difference in boiling point. The target compound boils at 178-180°C, whereas the 5-substituted isomer has a much lower boiling point of 99°C at atmospheric pressure .

regioisomer physicochemical properties chromatography

In Vitro Potency of a Derived Kinase Inhibitor

2-Fluoro-4-(trifluoromethyl)benzonitrile serves as a key building block in the synthesis of potent kinase inhibitors. A compound derived from this intermediate has demonstrated an IC50 value of 1.95 nM against TrkA kinase in an enzyme-linked immunosorbent assay (ELISA) [1]. While this is not a direct comparison of the intermediate itself, it exemplifies the class-level potency achievable with this scaffold.

kinase inhibitor IC50 drug discovery

Optimal Research and Industrial Applications for 2-Fluoro-4-(trifluoromethyl)benzonitrile


Synthesis of Fluorinated Kinase Inhibitors for Oncology Research

The compound is a validated precursor for synthesizing potent kinase inhibitors. The evidence of a derived inhibitor achieving a 1.95 nM IC50 against TrkA highlights its value in medicinal chemistry programs focused on developing targeted therapies for cancer and inflammatory diseases. The specific ortho-fluoro substitution pattern is critical for achieving this level of potency .

Development of Agrochemicals with Enhanced Metabolic Stability

In the agrochemical sector, the incorporation of the 2-fluoro-4-(trifluoromethyl)phenyl motif is known to enhance the metabolic stability and bioavailability of herbicides and pesticides . This building block is therefore a strategic choice for developing new crop protection agents that require prolonged field activity.

Process Chemistry Requiring Specific Physicochemical Profiles

The distinct physicochemical profile of 2-Fluoro-4-(trifluoromethyl)benzonitrile, characterized by its specific boiling point (178-180°C) and density (1.35 g/cm³), makes it the preferred choice over its non-fluorinated analog (bp ~183°C, density 1.278 g/cm³) or its 5-substituted regioisomer (bp 99°C) . These properties simplify purification by distillation and improve phase separation in workup procedures, which are critical factors for efficient scale-up and process development.

Advanced Materials and Specialty Chemicals

The unique electronic properties conferred by the combination of a fluorine atom and a trifluoromethyl group make this compound a valuable building block in materials science . It is employed in the synthesis of advanced materials, including those with specific electronic or optical characteristics, such as liquid crystals or components for organic electronics .

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